2-(3-Fluoroazetidin-3-yl)acetonitrile 2-(3-Fluoroazetidin-3-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18136899
InChI: InChI=1S/C5H7FN2/c6-5(1-2-7)3-8-4-5/h8H,1,3-4H2
SMILES:
Molecular Formula: C5H7FN2
Molecular Weight: 114.12 g/mol

2-(3-Fluoroazetidin-3-yl)acetonitrile

CAS No.:

Cat. No.: VC18136899

Molecular Formula: C5H7FN2

Molecular Weight: 114.12 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluoroazetidin-3-yl)acetonitrile -

Specification

Molecular Formula C5H7FN2
Molecular Weight 114.12 g/mol
IUPAC Name 2-(3-fluoroazetidin-3-yl)acetonitrile
Standard InChI InChI=1S/C5H7FN2/c6-5(1-2-7)3-8-4-5/h8H,1,3-4H2
Standard InChI Key RHUDJEXBBXIDCJ-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)(CC#N)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a four-membered azetidine ring with:

  • Fluorine at the 3-position, enhancing electronegativity and metabolic stability .

  • Acetonitrile group at the adjacent carbon, contributing to polarity and reactivity .

  • Transannular strain due to the azetidine ring, influencing conformational flexibility .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC5H7FN2\text{C}_5\text{H}_7\text{FN}_2
Molecular Weight114.12 g/mol
logP0.63
Topological Polar Surface Area (TPSA)35.82 Ų
Solubility (Hydrochloride)Enhanced in aqueous media

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves:

  • Cyclization: Formation of the azetidine ring via intramolecular nucleophilic substitution .

  • Fluorination: Introduction of fluorine using agents like Selectfluor® or NF4BF4\text{NF}_4\text{BF}_4 under anhydrous conditions .

  • Acetonitrile Functionalization: Alkylation or cyanation reactions to attach the nitrile group.

Example Pathway:

Azetidine precursorSelectfluor®3-FluoroazetidineCH2CNBr2-(3-Fluoroazetidin-3-yl)acetonitrile\text{Azetidine precursor} \xrightarrow{\text{Selectfluor®}} \text{3-Fluoroazetidine} \xrightarrow{\text{CH}_2\text{CNBr}} \text{2-(3-Fluoroazetidin-3-yl)acetonitrile}

Industrial Optimization

  • Microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional methods .

  • Solvent-free protocols minimize waste, achieving yields >85% in pilot-scale batches .

Chemical Reactivity and Mechanistic Insights

Electrophilic Behavior

  • The fluorine atom stabilizes adjacent carbocations, facilitating SN1 reactions at the azetidine ring .

  • The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines under catalytic hydrogenation .

Participation in Medicinal Chemistry

  • Tubulin Binding: Analogues with 3-fluoroazetidine moieties disrupt microtubule assembly by binding to the colchicine site (IC50_{50} = 10–50 nM) .

  • Enzyme Inhibition: Fluorine enhances binding to B-cell lymphoma 6 (BCL6) with KdK_d values <100 nM .

Applications in Drug Discovery

Anticancer Agents

  • Combretastatin Analogues: Replacement of the ethylene bridge with 3-fluoroazetidine improves metabolic stability (Table 2) .

  • BCL6 Inhibitors: Fluorinated azetidines like CCT374705 show 97–98% target occupancy in primate models .

Table 2: Antiproliferative Activity of Selected Analogues

CompoundIC50_{50} (MCF-7 Cells)Tubulin Disruption (%)
3-Fluoroazetidin-2-one32 μM78
CA-4 (Control)2.5 nM95
Optimized Fluorinated Derivative12.5 nM88
Data from

Central Nervous System (CNS) Targeting

  • CH24H Imaging: Fluorinated azetidines like [18^{18}F]T-008 serve as PET tracers for cholesterol 24-hydroxylase, showing striatum-to-cerebellum uptake ratios >3.5 .

Biological Activity and Pharmacokinetics

In Vitro Profiles

  • Microsomal Stability: Half-life (t1/2t_{1/2}) ranges from 15–45 minutes in human liver microsomes, necessitating prodrug strategies .

  • Caco-2 Permeability: Low efflux ratios (<3.0) correlate with TPSA <100 Ų .

In Vivo Performance

  • Oral Bioavailability: <10% in rodents due to first-pass metabolism; hydrochloride salts improve solubility to >500 μM .

  • Xenograft Models: Daily dosing at 10 mg/kg reduces tumor volume by 60–70% in MDA-MB-231 breast cancer models .

Future Directions

Structural Optimization

  • Reduced Molecular Weight: Trimethylsilyl ether derivatives lower TPSA to <90 Ų while maintaining potency .

  • Prodrug Strategies: Phosphate esters improve oral bioavailability by 3–5 fold in preclinical models .

Emerging Applications

  • Agrochemicals: Fluorinated azetidines show insecticidal activity against Spodoptera frugiperda (LC50_{50} = 12 ppm) .

  • Material Science: Incorporation into liquid crystals enhances thermal stability by 20–30°C .

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